4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin
Brand Name: Vulcanchem
CAS No.: 125142-16-7
VCID: VC20776237
InChI: InChI=1S/C31H54O6Si/c1-11-30(7,8)28(33)36-25-16-20(2)19-31(34)15-14-21(3)24(27(25)31)13-12-22-17-23(18-26(32)35-22)37-38(9,10)29(4,5)6/h14-15,20-25,27,34H,11-13,16-19H2,1-10H3/t20-,21+,22-,23-,24+,25+,27+,31-/m1/s1
SMILES: CCC(C)(C)C(=O)OC1CC(CC2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)C
Molecular Formula: C31H54O6Si
Molecular Weight: 550.8 g/mol

4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin

CAS No.: 125142-16-7

Cat. No.: VC20776237

Molecular Formula: C31H54O6Si

Molecular Weight: 550.8 g/mol

* For research use only. Not for human or veterinary use.

4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin - 125142-16-7

Specification

CAS No. 125142-16-7
Molecular Formula C31H54O6Si
Molecular Weight 550.8 g/mol
IUPAC Name [(1S,3R,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4a-hydroxy-3,7-dimethyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Standard InChI InChI=1S/C31H54O6Si/c1-11-30(7,8)28(33)36-25-16-20(2)19-31(34)15-14-21(3)24(27(25)31)13-12-22-17-23(18-26(32)35-22)37-38(9,10)29(4,5)6/h14-15,20-25,27,34H,11-13,16-19H2,1-10H3/t20-,21+,22-,23-,24+,25+,27+,31-/m1/s1
Standard InChI Key PNTVVZJLRPNFKC-OMHVBIQFSA-N
Isomeric SMILES CCC(C)(C)C(=O)O[C@H]1C[C@H](C[C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)C
SMILES CCC(C)(C)C(=O)OC1CC(CC2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)C
Canonical SMILES CCC(C)(C)C(=O)OC1CC(CC2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)C

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin is precisely identified through several standardized chemical descriptors that enable researchers to unambiguously reference this compound in scientific literature.

PropertyValue
CAS Registry Number125142-16-7
Molecular FormulaC31H54O6Si
Molecular Weight550.8 g/mol
IUPAC Name[(1S,3R,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4a-hydroxy-3,7-dimethyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate

These fundamental properties establish the chemical identity and provide researchers with the basic information necessary for working with this compound. The molecular weight of 550.8 g/mol places this compound in the medium-sized molecule category, consistent with many pharmaceutical intermediates and modified drug compounds.

Structural Representations

The compound features a complex polycyclic structure with multiple stereogenic centers, characteristic of its derivation from simvastatin. Various notations are used to capture its three-dimensional structure and chemical connectivity:

Structural NotationRepresentation
Standard InChIInChI=1S/C31H54O6Si/c1-11-30(7,8)28(33)36-25-16-20(2)19-31(34)15-14-21(3)24(27(25)31)13-12-22-17-23(18-26(32)35-22)37-38(9,10)29(4,5)6/h14-15,20-25,27,34H,11-13,16-19H2,1-10H3/t20-,21+,22-,23-,24+,25+,27+,31-/m1/s1
Standard InChIKeyPNTVVZJLRPNFKC-OMHVBIQFSA-N
Canonical SMILESCCC(C)(C)C(=O)OC1CC(CC2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OSi(C)C(C)(C)C)O)C

These structural representations provide critical information about the molecular arrangement and stereochemistry that determines the compound's biological and chemical behavior. The presence of the tert-butyldimethylsilyl group at the 4-position is a key distinguishing feature of this compound compared to standard simvastatin.

Alternative Nomenclature

The compound is referenced in scientific literature under several equivalent names:

  • 2,2-Dimethyl-butanoic Acid [1S-[1α,3α,4aα,7β,8β(2S*,4S*),8aβ]]-8-[2-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,4,4a,7,8,8a-octahydro-4a-hydroxy-3,7-dimethyl-1-naphthalenyl Ester

  • (1S,3R,4aS,7S,8S,8aS)-8-{2-[(2R,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-4a-hydroxy-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate

These alternative names reflect different systematic naming approaches but refer to the identical chemical structure. This variety in nomenclature accommodates different field-specific conventions and historical naming systems in organic chemistry and pharmaceutical research .

Relationship to Simvastatin

Structural Modification

4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin represents a modified version of simvastatin, a widely prescribed cholesterol-lowering medication. The key structural modification involves the incorporation of a tert-butyldimethylsilyl protecting group at the 4-position of the lactone ring and the presence of a hydroxyl group at the 4a' position. This modification significantly alters the physical and chemical properties of the parent compound while maintaining the core structural framework that characterizes the statin class of molecules .

Functional Significance

The silyl ether protecting group (-OSi(CH3)2C(CH3)3) serves a critical function in organic synthesis pathways. This bulky, lipophilic group is commonly employed to protect hydroxyl groups during multi-step synthetic processes, particularly when other transformations are being performed that might otherwise react with the unprotected hydroxyl functionality. The presence of this group indicates that 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin likely serves as an intermediate in the synthetic pathway for producing simvastatin or related statin compounds .

The incorporation of this protecting group significantly increases the compound's lipophilicity and molecular weight compared to standard simvastatin, while also altering its reactivity profile and pharmacokinetic properties. These modifications make it primarily suitable for research applications rather than direct therapeutic use .

Research Applications and Significance

Role in Pharmaceutical Development

4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin occupies an important position in pharmaceutical research and development, particularly in the synthesis of statin medications. Its precise role appears to be as an intermediate compound in simvastatin synthesis pathways, where the silyl protecting group allows for selective chemical modifications elsewhere in the molecule without affecting the protected hydroxyl group .

The compound's categorization as an "Intermediate" in commercial catalogs reinforces this application in synthetic organic chemistry within pharmaceutical development. Understanding and characterizing this compound enables researchers to develop more efficient synthetic routes to simvastatin and potentially design novel statin derivatives with improved therapeutic properties .

SupplierCatalog IdentifierStatus
VulcanchemVC20776237Available for research
CymitQuimica3D-FB19541Discontinued
HexonsynthHXT-50059In stock

This inconsistent availability pattern is characteristic of specialty research compounds with limited commercial demand. The discontinuation by some suppliers may indicate shifting research priorities or challenges in the synthesis and stabilization of this compound for commercial distribution .

Packaging and Quantity Options

When available, the compound is typically offered in small research quantities suitable for laboratory applications:

QuantityStatus
2mgDiscontinued
5mgDiscontinued
10mgDiscontinued
25mgDiscontinued
50mgDiscontinued

Chemical Synthesis and Production

Quality Control Considerations

Suppliers emphasize their commitment to quality control processes for this compound, with statements such as "We follow strict QC for all synthesis" . This suggests that, despite being a research compound, manufacturers implement rigorous analytical testing to ensure structural integrity, purity, and consistency.

Quality control for such compounds typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), mass spectrometry, and elemental analysis to confirm identity and purity before commercial release .

Relationship to Other Simvastatin Derivatives

Placement in Simvastatin Compound Family

4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin belongs to a broader family of simvastatin-related compounds, including various derivatives, intermediates, and potential impurities. This family of compounds shares the core structure of simvastatin but differs in specific functional groups and modifications .

Other related compounds in this family include:

  • (3R,5R)-(2R,4R)-2-(2-((1S,2S,6R,8S,8aR)-8-((2,2-Dimethylbutanoyl)oxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)-6-oxotetrahydro-2H-pyran-4-yl 3,5-bis((tert-butyldimethylsilyl)oxy)-7-((1S,6R,8S,8aR)-8-((2,2-dimethylbutanoyl)oxy)-6-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate

  • (S)-(1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-((tert-Butyldimethylsilyl)oxy)-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate

These compounds collectively form a chemical "family tree" used in the development, synthesis, and quality control of simvastatin-based medications .

Comparative Analysis with Related Structures

The silyl-protected hydroxyl group distinguishes this compound from simvastatin while maintaining the core pharmacophore. This strategic modification likely serves specific functions in synthetic pathways:

  • Enhanced stability compared to the unprotected hydroxyl group

  • Altered solubility profile, typically increasing lipophilicity

  • Modified reactivity, preventing undesired side reactions during synthesis

  • Potential for selective deprotection under specific conditions to regenerate the hydroxyl functionality

These properties make 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin valuable in controlled synthetic pathways toward simvastatin and potentially other statin derivatives .

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